molecular formula C24H33N5O2 B11285334 6-(4-Ethylphenyl)-4-methyl-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

6-(4-Ethylphenyl)-4-methyl-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No.: B11285334
M. Wt: 423.6 g/mol
InChI Key: OHOZJINRNFWLKK-UHFFFAOYSA-N
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Description

6-(4-Ethylphenyl)-4-methyl-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a complex organic compound that belongs to the class of purino[7,8-a]imidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Ethylphenyl)-4-methyl-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. One common approach is the condensation of a substituted phenylamine with a suitable purine derivative, followed by cyclization and functional group modifications. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired production scale. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-(4-Ethylphenyl)-4-methyl-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reaction conditions typically involve acidic or basic media and controlled temperatures.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation. Reaction conditions often require anhydrous solvents and inert atmospheres.

    Substitution: Common reagents include halogens (chlorine, bromine), alkyl halides, and organometallic compounds. Reaction conditions vary depending on the specific substitution reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may yield fully saturated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

6-(4-Ethylphenyl)-4-methyl-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It is used in studies of enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory, anticancer, or antiviral agent.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, with specific properties.

Mechanism of Action

The mechanism of action of 6-(4-Ethylphenyl)-4-methyl-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Methylphenyl)-4-methyl-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
  • 6-(4-Ethylphenyl)-4-methyl-2-hexyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
  • 6-(4-Ethylphenyl)-4-methyl-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-trione

Uniqueness

6-(4-Ethylphenyl)-4-methyl-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is unique due to its specific substitution pattern and structural features The presence of the ethylphenyl group and the octyl chain imparts distinct physicochemical properties, such as solubility, stability, and reactivity, which differentiate it from similar compounds

Properties

Molecular Formula

C24H33N5O2

Molecular Weight

423.6 g/mol

IUPAC Name

6-(4-ethylphenyl)-4-methyl-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C24H33N5O2/c1-4-6-7-8-9-10-15-29-22(30)20-21(26(3)24(29)31)25-23-27(16-17-28(20)23)19-13-11-18(5-2)12-14-19/h11-14H,4-10,15-17H2,1-3H3

InChI Key

OHOZJINRNFWLKK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C(=O)C2=C(N=C3N2CCN3C4=CC=C(C=C4)CC)N(C1=O)C

Origin of Product

United States

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